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molecular formula C8H15N3O2S B8724004 3-(4-(Methylsulfonyl)piperazin-1-yl)propanenitrile CAS No. 960243-34-9

3-(4-(Methylsulfonyl)piperazin-1-yl)propanenitrile

Cat. No. B8724004
M. Wt: 217.29 g/mol
InChI Key: LEJPTVXSLZCFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354407B2

Procedure details

To 1-(methylsulfonyl)piperazine (1 g, 6.09 mmol) in MeOH (11 mL) at 0° C. is added acrylonitrile (0.402 mL, 6.09 mmol). The reaction mixture is concentrated in vacuo and the resulting residue diluted with 5 mL of water and extracted with EtOAc (3×25 mL). The combined organic layers are dried (MgSO4) and concentrated in vacuo. The residue is purified over silica (2% MeOH in CH2Cl2) to afford 1.1 g (99% yield) of the desired compound. 1H NMR (CDCl3, 300 MHz) δ2.56 (t, J=6.9 Hz, 2H), 2.66 (t, J=4.8 Hz, 4H), 2.76 (t, J=6.9 Hz, 2H), 2.81 (s, 3H), 3.30 (t, J=4.8 Hz, 4H). MS (ESI, pos. ion) m/z: 218 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.402 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].[C:11](#[N:14])[CH:12]=[CH2:13]>CO>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][N:8]([CH2:13][CH2:12][C:11]#[N:14])[CH2:7][CH2:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)N1CCNCC1
Name
Quantity
0.402 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
11 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting residue diluted with 5 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified over silica (2% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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